molecular formula C12H7ClFNO3 B1490671 5-Chloro-2-(3-fluorophenoxy)nicotinic acid CAS No. 847730-36-3

5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Cat. No. B1490671
CAS RN: 847730-36-3
M. Wt: 267.64 g/mol
InChI Key: JQYISFFUXOANIB-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenoxy)nicotinic acid (5-Cl-2-F-NA) is an organic compound belonging to the class of compounds known as carboxylic acids. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. 5-Cl-2-F-NA has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Herbicidal Activity and SAR Study

Research on nicotinic acid derivatives has shown their potential as herbicides. A study by Chen Yu et al. (2021) developed a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, which exhibited significant herbicidal activity against certain weeds. This suggests that derivatives of nicotinic acid, such as "5-Chloro-2-(3-fluorophenoxy)nicotinic acid", could be explored for herbicidal properties.

Pharmaceutical Applications

Nicotinic acid, also known as niacin, plays a critical role in human health as a lipid-lowering agent. Studies like that of A. Lorenzen et al. (2001) and S. Tunaru et al. (2003) have identified specific receptors for nicotinic acid, which mediates its anti-lipolytic effect. This highlights the pharmaceutical relevance of nicotinic acid derivatives in managing dyslipidemia and other metabolic disorders.

Industrial Applications

The synthesis and industrial applications of nicotinic acid are critical in the food, pharmaceutical, and biochemical industries. A review by Dawid Lisicki et al. (2022) explores ecological methods for producing nicotinic acid, emphasizing the need for green chemistry approaches. This indicates a potential area of research for "5-Chloro-2-(3-fluorophenoxy)nicotinic acid" in sustainable industrial processes.

Analytical and Biochemical Studies

Research on the polyphenols in tobacco, including studies by J. Shifflett et al. (2017) and Haiyan Wang et al. (2008), demonstrate the analytical importance of nicotinic acid derivatives in understanding plant biochemistry and potential antioxidative and antimicrobial activities.

Safety and Hazards

5-Chloro-2-(3-fluorophenoxy)nicotinic acid should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray. After handling, wash hands thoroughly. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3/c13-7-4-10(12(16)17)11(15-6-7)18-9-3-1-2-8(14)5-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYISFFUXOANIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2,5-dichloronicotinate (J. Med. Chem. 1993, 36, 2676, 353 mg, 1.71 mmol) and 3-fluorophenol (291 mg, 2.6 mmol) in toluene (5 mL) was added potassium carbonate (360 mg, 2.6 mmol) in one portion. The resulting mixture was heated at reflux temperature for 16 h with azeotroping using a Dean Stark apparatus. The mixture was poured into water (50 mL) and the aqueous mixture was extracted with ethyl acetate (100 mL). The organic extracts were washed with water (50 mL) and brine (50 mL), dried (sodium sulfate), and concentrated under reduced pressure to give crude methyl 5-chloro-2-(3-fluorophenoxy)nicotinate. To a stirred solution of the crude ester in methanol (10 mL) was added 2 N sodium hydroxide aqueous solution (2 mL). The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was partitioned between ether (30 mL) and water (30 mL). The organic phase was separated and the aqueous phase was acidified with 2 N hydrochloric acid (10 mL). The acidic mixture was extracted with dichloromethane (50 mL×3). The combined organic layer was washed with brine (100 mL), dried (sodium sulfate), and concentrated to afford 448 mg (93%) of the title compound as off white solids: 1H-NMR (CDCl3) δ 8.44 (1H, d, J=2.6 Hz), 8.26 (1H, d, J=2.6 Hz), 7.46–7.36 (1H, m), 7.07–6.89 (3H, m); MS (ESI) m/z 268 (M+H)+.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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